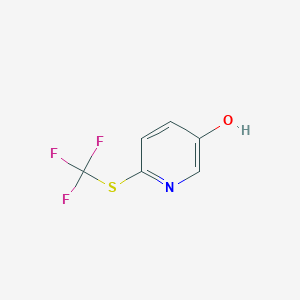
6-(Trifluoromethylthio)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethylthio)pyridin-3-ol is a chemical compound with the molecular formula C6H4F3NO It is characterized by the presence of a trifluoromethylthio group attached to the pyridine ring at the 6th position and a hydroxyl group at the 3rd position
Méthodes De Préparation
The synthesis of 6-(Trifluoromethylthio)pyridin-3-ol typically involves several steps, including the introduction of the trifluoromethylthio group and the hydroxyl group onto the pyridine ring. One common synthetic route involves the use of trifluoromethylthiolation reagents and pyridine derivatives under specific reaction conditions. Industrial production methods may involve catalytic processes and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
6-(Trifluoromethylthio)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-(Trifluoromethylthio)pyridin-3-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethylthio)pyridin-3-ol involves its interaction with specific molecular targets and pathways The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to various enzymes and receptors
Comparaison Avec Des Composés Similaires
6-(Trifluoromethylthio)pyridin-3-ol can be compared with other similar compounds, such as:
6-(Trifluoromethyl)pyridin-3-ol: Similar structure but lacks the thio group, leading to different chemical properties and reactivity.
3-Hydroxy-6-(trifluoromethyl)pyridine: Similar functional groups but different positions on the pyridine ring, affecting its chemical behavior.
6-(Trifluoromethylthio)pyridine: Lacks the hydroxyl group, resulting in different reactivity and applications
Propriétés
Formule moléculaire |
C6H4F3NOS |
|---|---|
Poids moléculaire |
195.16 g/mol |
Nom IUPAC |
6-(trifluoromethylsulfanyl)pyridin-3-ol |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)12-5-2-1-4(11)3-10-5/h1-3,11H |
Clé InChI |
DLZQBNJNAXUCCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1O)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


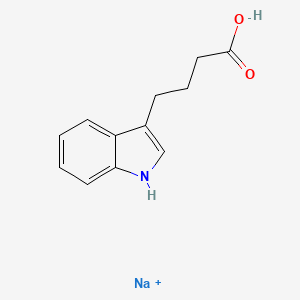
![[Ethyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759705.png)

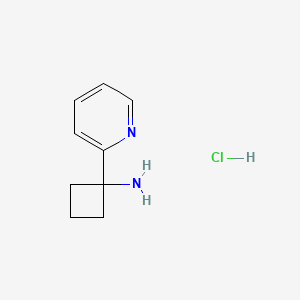
![(R)-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B11759734.png)
![(4S)-4-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2S)-2-amino-5-carbamimidamidopentanamido]hexanamido]-3-carboxypropanamido]-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-4-carboxybutanamido]-4-carboxybutanamido]propanamido]-4-{[(1S)-2-carbamoyl-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B11759740.png)
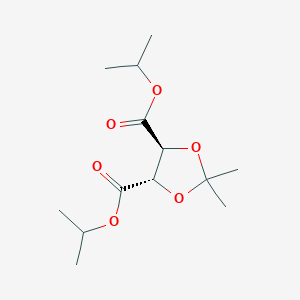
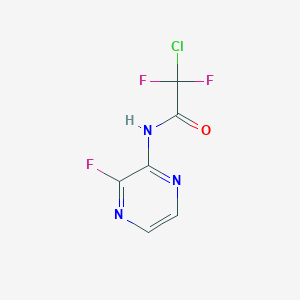
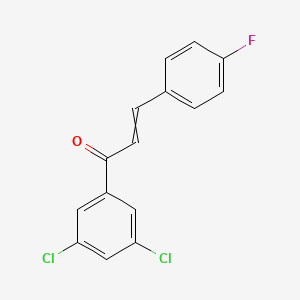
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759761.png)
amine](/img/structure/B11759768.png)


![3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B11759787.png)
